molecular formula C14H10F4O2 B6375137 2-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)phenol CAS No. 1261918-73-3

2-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)phenol

Cat. No.: B6375137
CAS No.: 1261918-73-3
M. Wt: 286.22 g/mol
InChI Key: KTLPWCDDQQBJKW-UHFFFAOYSA-N
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Description

2-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)phenol is a chemical compound with significant potential in various scientific research fields It is known for its unique structural properties, which include a fluorine atom, a methoxy group, and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)phenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Halogenation: Introduction of a fluorine atom to the phenyl ring using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

    Methoxylation: Introduction of a methoxy group using a methoxylating agent like sodium methoxide.

    Trifluoromethylation: Introduction of a trifluoromethyl group using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or methoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of phenolic derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced phenolic compounds with hydrogenated functional groups.

    Substitution: Formation of substituted phenolic compounds with new functional groups replacing the original ones.

Scientific Research Applications

2-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the fluorine and trifluoromethyl groups, contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

2-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)phenol can be compared with other similar compounds, such as:

    2-Fluoro-5-(trifluoromethyl)phenol: Lacks the methoxy group, which may affect its reactivity and applications.

    2-Methoxy-5-(trifluoromethyl)phenol: Lacks the fluorine atom, which may influence its chemical properties and biological activity.

    2-Fluoro-5-(2-methoxyphenyl)phenol: Lacks the trifluoromethyl group, which may alter its stability and interactions with target molecules.

The unique combination of functional groups in this compound makes it distinct and valuable for various scientific research applications.

Properties

IUPAC Name

2-fluoro-5-[2-methoxy-5-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4O2/c1-20-13-5-3-9(14(16,17)18)7-10(13)8-2-4-11(15)12(19)6-8/h2-7,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLPWCDDQQBJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684563
Record name 4-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261918-73-3
Record name 4-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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